molecular formula C22H27NO3 B5313209 2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol

2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol

Cat. No. B5313209
M. Wt: 353.5 g/mol
InChI Key: WKTOEGPFQGEWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in various signaling pathways, and its inhibition can have a significant impact on the immune system.

Mechanism of Action

TAK-659 selectively inhibits BTK, a crucial enzyme involved in B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, including the PI3K/AKT pathway, which is involved in cell survival and proliferation. This inhibition ultimately leads to the suppression of B-cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
TAK-659 has shown significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit B-cell proliferation and activation, reduce cytokine production, and induce apoptosis in cancer cells. Additionally, TAK-659 has been shown to reduce inflammation in animal models of autoimmune disorders.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using TAK-659 in lab experiments include its limited solubility, potential off-target effects, and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on TAK-659. These include further studies on its safety and efficacy in humans, the development of more potent and selective BTK inhibitors, and the investigation of its potential therapeutic applications in other diseases, such as multiple sclerosis and chronic lymphocytic leukemia. Additionally, the combination of TAK-659 with other therapies, such as chemotherapy and immunotherapy, may also be explored to enhance its therapeutic effects.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that includes the formation of intermediate compounds. The first step involves the reaction of 2-hydroxyphenol with 2-bromoethyl ketone to form 2-(2-hydroxyphenyl)ethanone. This intermediate is then reacted with 1-(2-(2-methylphenyl)ethyl)piperidin-3-ol to form the key intermediate, 2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting B-cell receptor signaling and reducing tumor growth in animal models of lymphoma and leukemia. Additionally, TAK-659 has shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-(2-hydroxyphenoxy)-1-[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO3/c1-17-7-2-3-9-19(17)13-12-18-8-6-14-23(15-18)22(25)16-26-21-11-5-4-10-20(21)24/h2-5,7,9-11,18,24H,6,8,12-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTOEGPFQGEWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2CCCN(C2)C(=O)COC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.